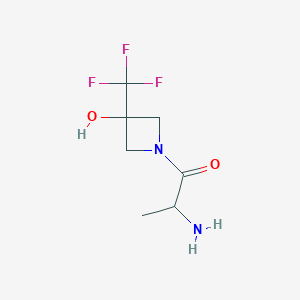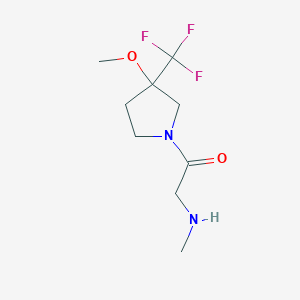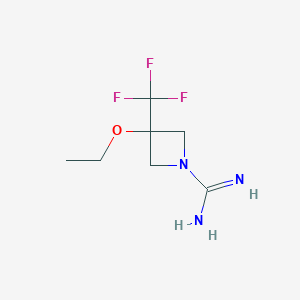
2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Descripción general
Descripción
2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C7H11F3N2O2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethyl-Containing Aminopropanes and More
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and transformed into novel building blocks for the construction of CF3-containing aminopropanes, 1,3-oxazinan-2-ones, and aziridines. This synthesis demonstrates the potential of using these azetidin-2-ones for creating a variety of structurally diverse compounds, highlighting their utility in the development of new chemical entities with possible pharmaceutical applications (Dao Thi et al., 2018).
Potential as Elastase Inhibitors
1-Alkoxycarbonyl-3-bromoazetidin-2-ones have shown potential as transient inhibitors of porcine pancreatic elastase (PPE), indicating a possible therapeutic application in conditions where elastase inhibition is beneficial (Beauve et al., 1999).
Building Blocks for Fluorinated Compounds
Enantiopure 1-acyl-3-hydroxy-4-CF3-azetidin-2-ones serve as versatile intermediates for the syntheses of fluorine-containing α-hydroxy-β-amino acids, dipeptides, and taxoid anticancer agents. The synthesis of these fluorinated compounds demonstrates the critical role of these azetidin-2-ones in medicinal chemistry, particularly in the development of anticancer drugs (Kuznetsova et al., 2004).
Novel Synthesis of Aziridines and Aminopropanols
The transformation of 4-aryl-1-(2-chloroethyl)azetidin-2-ones and 4-aryl-1-(3-bromopropyl)azetidin-2-ones using lithium aluminium hydride has led to the novel synthesis of 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols. This work showcases the reactivity of these azetidin-2-ones and their potential in generating structurally novel aziridines and aminopropanols with potential pharmacological activities (D’hooghe et al., 2008).
Antibiotic Applications
Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids have been synthesized, showing significant activity predominantly against Gram-negative bacteria. This highlights the azetidin-2-ones' potential in the development of new antibiotics, contributing to the fight against antibiotic-resistant bacterial strains (Woulfe & Miller, 1985).
Propiedades
IUPAC Name |
2-amino-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O2/c1-4(11)5(13)12-2-6(14,3-12)7(8,9)10/h4,14H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQATBFKURYNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)(C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477421.png)
![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1477422.png)
![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477423.png)




